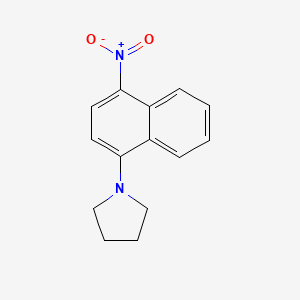

Pyrrolidine, 1-(4-nitro-1-naphthalenyl)-

Description

Contextualization within Naphthalene (B1677914) and Pyrrolidine (B122466) Chemistry

The chemical identity of Pyrrolidine, 1-(4-nitro-1-naphthalenyl)- is best understood by examining its three fundamental components. The naphthalene system provides a rigid, planar, and aromatic backbone. As the simplest polycyclic aromatic hydrocarbon, naphthalene and its derivatives are extensively used as platforms in medicinal chemistry and materials science due to their diverse biological activities and versatile reactivity. mdpi.com

In contrast, the pyrrolidine ring is a five-membered, saturated heterocycle containing a nitrogen atom. wikipedia.org Unlike the flat structure of naphthalene, the pyrrolidine ring is non-planar and flexible, a feature that is highly valued in drug design for exploring three-dimensional chemical space and optimizing interactions with biological targets. researchgate.netnih.govnih.gov The nitrogen atom imparts basicity and acts as a key site for substitution. wikipedia.org

The third component, the nitro group (NO₂), is a strong electron-withdrawing group. Its presence on the naphthalene ring significantly alters the electronic properties of the aromatic system, making it more electron-deficient. This electronic modification is crucial for influencing the molecule's reactivity, particularly in its synthesis.

The combination of these three units results in a hybrid structure with distinct characteristics: the lipophilic, aromatic naphthalene core is linked to a polar, basic, and three-dimensional pyrrolidine moiety, with its electronic character modulated by the nitro substituent.

| Property | Naphthalene | Pyrrolidine |

|---|---|---|

| Formula | C₁₀H₈ | C₄H₉N |

| Molar Mass | 128.17 g/mol | 71.12 g/mol |

| Appearance | White crystalline solid | Colorless liquid |

| Structure | Planar, aromatic | Non-planar, saturated heterocycle |

| Acidity (pKa) | Not applicable | ~11.3 (of conjugate acid) |

| Key Feature | Rigid, aromatic core | Flexible, basic, sp³-rich |

Historical Perspective on the Synthesis and Study of Nitro-Naphthyl-Pyrrolidine Derivatives

The synthetic history of compounds like Pyrrolidine, 1-(4-nitro-1-naphthalenyl)- is not tied to a single discovery but rather to the parallel development of several key areas in organic chemistry. The study of nitronaphthalenes dates back to the early 20th century, with established protocols for the nitration of naphthalene to produce various isomers, including dinitronaphthalenes. google.com These nitro-derivatives were historically important as intermediates in the synthesis of dyes and other chemicals. google.com

The core reaction enabling the synthesis of the target compound is Nucleophilic Aromatic Substitution (SNAr). Aromatic rings are typically electron-rich and resistant to attack by nucleophiles. However, the attachment of a potent electron-withdrawing group, such as a nitro group, at a position ortho or para to a leaving group dramatically activates the ring toward nucleophilic attack. byjus.comwikipedia.orgmasterorganicchemistry.com This principle became a cornerstone of aromatic chemistry throughout the mid-20th century.

The synthesis of N-aryl pyrrolidines, including those attached to a naphthalene core, historically relied on this SNAr mechanism. The process would typically involve the reaction of a halo-nitronaphthalene (e.g., 1-chloro-4-nitronaphthalene) with pyrrolidine. In this reaction, the pyrrolidine acts as the nucleophile, displacing the halide on the electron-deficient naphthalene ring. The reaction is facilitated by the nitro group, which stabilizes the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. wikipedia.orgmasterorganicchemistry.com Early studies of nitro-naphthylamine derivatives further established the reactivity patterns of these systems. rsc.org

Significance of the Pyrrolidine, 1-(4-nitro-1-naphthalenyl)- Scaffold in Contemporary Chemical Research

The significance of the Pyrrolidine, 1-(4-nitro-1-naphthalenyl)- scaffold in modern research lies in its role as a versatile building block in the design of new functional molecules. In medicinal chemistry, the combination of a flat aromatic moiety with a three-dimensional saturated heterocycle is a well-established strategy for developing new drug candidates. researchgate.netnih.gov The naphthalene core can engage in π-stacking interactions, while the pyrrolidine ring can adopt specific conformations to fit into protein binding pockets. nih.gov

Naphthalene derivatives are known to possess a wide spectrum of biological activities, including anti-inflammatory and antimicrobial properties. mdpi.comresearchgate.net Similarly, the pyrrolidine ring is a privileged scaffold found in numerous natural products and FDA-approved drugs. nih.govmdpi.com Therefore, the Pyrrolidine, 1-(4-nitro-1-naphthalenyl)- structure represents a promising starting point for creating libraries of novel compounds for biological screening. The nitro group, besides its synthetic utility, can also act as a hydrogen bond acceptor or be chemically reduced to an amino group, providing a handle for further molecular diversification.

Overview of Major Research Themes and Methodologies Applied to Pyrrolidine, 1-(4-nitro-1-naphthalenyl)-

Research involving the Pyrrolidine, 1-(4-nitro-1-naphthalenyl)- scaffold and its analogs generally follows two main themes: the development of synthetic methodologies and the exploration of its chemical and biological properties.

Synthetic Methodology Development: While classical SNAr reactions remain a viable route, contemporary research focuses on more efficient and versatile methods for forming the crucial carbon-nitrogen bond. Modern approaches include transition-metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed amination (Buchwald-Hartwig reaction) or carboamination reactions provide powerful tools for constructing N-aryl pyrrolidines under milder conditions and with broader substrate scope. nih.gov Recent studies have also explored copper-mediated C-H functionalization, which can create C-N bonds on aromatic systems, including naphthyl derivatives, with high selectivity. acs.org The development of reductive amination techniques using diketone precursors also represents an efficient modern strategy for synthesizing N-aryl-substituted pyrrolidines. nih.gov

Exploration of Properties and Applications: A primary research activity for a novel scaffold like this involves thorough characterization and property evaluation. Key methodologies include:

Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental for confirming the structure and connectivity of the molecule. Mass spectrometry is used to determine the exact molecular weight and fragmentation pattern.

Biological Screening: Given the pharmacological importance of the naphthalene and pyrrolidine motifs, derivatives of this scaffold are logical candidates for screening in various biological assays. This could include testing for anticancer, antimicrobial, or anti-inflammatory activity, where related compounds have shown promise. mdpi.comresearchgate.net

Theoretical Studies: Computational methods, such as Density Functional Theory (DFT), can be employed to understand the molecule's electronic structure, conformation, and reaction mechanisms, complementing experimental findings. beilstein-journals.org

| Methodology Type | Specific Technique | Purpose |

|---|---|---|

| Synthesis | Nucleophilic Aromatic Substitution (SNAr) | Classical method for C-N bond formation. |

| Palladium-Catalyzed Cross-Coupling | Modern, versatile method for synthesizing N-aryl pyrrolidines. nih.gov | |

| Structural Analysis | NMR Spectroscopy | Elucidation of molecular structure and connectivity. |

| Mass Spectrometry | Confirmation of molecular weight and formula. | |

| Property Evaluation | In vitro Biological Assays | Screening for potential pharmacological activity. mdpi.comresearchgate.net |

Structure

3D Structure

Properties

CAS No. |

109392-88-3 |

|---|---|

Molecular Formula |

C14H14N2O2 |

Molecular Weight |

242.27 g/mol |

IUPAC Name |

1-(4-nitronaphthalen-1-yl)pyrrolidine |

InChI |

InChI=1S/C14H14N2O2/c17-16(18)14-8-7-13(15-9-3-4-10-15)11-5-1-2-6-12(11)14/h1-2,5-8H,3-4,9-10H2 |

InChI Key |

FLUWUUPEIABQQO-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C2=CC=C(C3=CC=CC=C32)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for Pyrrolidine, 1 4 Nitro 1 Naphthalenyl and Its Analogues

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules. amazonaws.comias.ac.innumberanalytics.com By mentally breaking down the target molecule into simpler, commercially available starting materials, a synthetic route can be designed. amazonaws.comias.ac.innumberanalytics.com For Pyrrolidine (B122466), 1-(4-nitro-1-naphthalenyl)-, the primary disconnection is at the C-N bond, separating the pyrrolidine ring and the 4-nitro-1-naphthalenyl scaffold. This suggests that the synthesis can be achieved by reacting a pyrrolidine derivative with a suitable 4-nitro-1-naphthalenyl precursor.

The 4-nitro-1-naphthalenyl scaffold is a crucial component in the synthesis of the target molecule. Several methods can be employed for its preparation. One common approach is the nitration of 1-substituted naphthalenes. For instance, 1-naphthylamine (B1663977) can be nitrated to yield 4-nitro-1-naphthylamine (B40213). orgsyn.org Similarly, 1-nitronaphthalene (B515781) can be converted to 4-nitro-1-naphthylamine using hydroxylamine (B1172632) hydrochloride. orgsyn.org

Another key precursor is 1-iodo-4-nitronaphthalene, which can be synthesized and subsequently used in coupling reactions. nih.gov The nitro group's position on the naphthalene (B1677914) ring significantly influences the reactivity of the scaffold in subsequent reactions. The 4-nitro-1-naphthol (B44699) is another relevant precursor, characterized by a nitro group at the 4th position and a hydroxyl group at the 1st position of the naphthalene ring. chemsynthesis.com

| Precursor | Starting Material | Key Reagents | Reference |

| 4-Nitro-1-naphthylamine | 1-Naphthylamine | Nitrating agents | orgsyn.org |

| 4-Nitro-1-naphthylamine | 1-Nitronaphthalene | Hydroxylamine hydrochloride, Potassium hydroxide | orgsyn.org |

| 1-Iodo-4-nitronaphthalene | Not specified | Not specified | nih.gov |

| 4-Nitro-1-naphthol | Not specified | Not specified | chemsynthesis.com |

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a common structural motif in many biologically active compounds. researchgate.net There are numerous strategies for the synthesis and derivatization of the pyrrolidine nucleus. One of the most common methods for forming the pyrrolidine ring is through the cyclization of primary amines with 1,4-dihalides or 1,4-diols. thieme-connect.com Reductive amination of dicarbonyl compounds, such as 2,5-hexanedione, with anilines is another effective method for constructing N-aryl-substituted pyrrolidines. nih.gov

Modern synthetic methods have also been developed for the derivatization of the pyrrolidine ring. For example, palladium-catalyzed C(sp³)–H α-arylation of 3-pyrrolines allows for the introduction of various aryl groups. Similarly, enantioselective palladium-catalyzed α-arylation of N-Boc-pyrrolidine provides a route to a diverse array of 2-aryl-N-Boc-pyrrolidines. researchgate.netnih.gov These methods offer high levels of control over the regioselectivity and stereoselectivity of the derivatization.

Classical Synthetic Routes to Pyrrolidine, 1-(4-nitro-1-naphthalenyl)-

Classical synthetic routes for the formation of the target compound primarily involve the coupling of the two key precursors identified in the retrosynthetic analysis.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic chemistry for the formation of aryl-heteroatom bonds. nih.gov In the context of synthesizing Pyrrolidine, 1-(4-nitro-1-naphthalenyl)-, this strategy involves the reaction of pyrrolidine with a naphthalene ring that is activated towards nucleophilic attack. The presence of the electron-withdrawing nitro group at the 4-position of the naphthalene ring makes the 1-position susceptible to nucleophilic substitution. mdpi.com

A typical SNAr reaction would involve reacting 1-halo-4-nitronaphthalene (e.g., 1-fluoro- or 1-chloro-4-nitronaphthalene) with pyrrolidine. The reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. researchgate.net The reaction mechanism is generally believed to proceed through a stepwise pathway involving the formation of a Meisenheimer complex. nih.gov

| Electrophile | Nucleophile | Conditions | Product |

| 1-Fluoro-4-nitrobenzene | Pyrrolidine | Continuous flow | 1-(4-Nitrophenyl)pyrrolidine |

| 2-Methoxy-3-X-5-nitrothiophenes | Pyrrolidine | Excess pyrrolidine | 2-(Pyrrolidin-1-yl)-3-X-5-nitrothiophenes |

Reductive amination is a versatile method for the synthesis of amines and can be adapted for the construction of N-aryl pyrrolidines. nih.govresearchgate.net One approach involves the reaction of a primary amine with a 1,4-dicarbonyl compound, followed by reduction of the resulting imine or enamine intermediates. For the synthesis of Pyrrolidine, 1-(4-nitro-1-naphthalenyl)-, this would entail reacting 4-nitro-1-naphthylamine with a suitable 1,4-dicarbonyl compound like succinaldehyde (B1195056) or its synthetic equivalent, 2,5-dimethoxytetrahydrofuran, in the presence of a reducing agent such as sodium borohydride (B1222165). thieme-connect.com

An alternative strategy is the reductive cyclization of a precursor containing both the amine and a suitable leaving group. For instance, the reaction of 4-nitro-1-naphthylamine with a 1,4-dihalobutane would first lead to an N-alkylated intermediate, which could then undergo intramolecular cyclization to form the pyrrolidine ring.

| Amine Component | Carbonyl/Dihalide Component | Reducing Agent/Conditions | Reference |

| Primary Amines | 2,5-Dimethoxytetrahydrofuran | Sodium borohydride | thieme-connect.com |

| Anilines | 2,5-Hexanedione | Iridium-catalyzed transfer hydrogenation | nih.gov |

Modern and Green Chemistry Approaches in Pyrrolidine, 1-(4-nitro-1-naphthalenyl)- Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. mdpi.comejcmpr.com These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. mdpi.comejcmpr.com

For the synthesis of Pyrrolidine, 1-(4-nitro-1-naphthalenyl)- and its analogues, several modern and green chemistry approaches can be envisioned. Microwave-assisted synthesis has been shown to accelerate reaction times and improve yields for the synthesis of various nitrogen-containing heterocycles, including pyrrolidines. mdpi.com Ultrasound-assisted synthesis is another green technique that can enhance reaction rates, as demonstrated in the synthesis of naphthalimide derivatives. researchgate.net

The use of recyclable catalysts and solvent-free reaction conditions are also key principles of green chemistry. mdpi.com For instance, developing a catalytic system for the direct C-N coupling of pyrrolidine with a 4-nitro-1-naphthalenyl precursor that can be easily recovered and reused would represent a significant advancement. Furthermore, exploring one-pot multicomponent reactions, where multiple transformations are carried out in a single reaction vessel, can improve atom economy and reduce the number of purification steps. researchgate.net

| Green Chemistry Approach | Advantages | Potential Application |

| Microwave-assisted synthesis | Faster reaction times, higher yields | SNAr or reductive amination reactions |

| Ultrasound-assisted synthesis | Enhanced reaction rates | Synthesis of precursors or final product |

| Recyclable catalysts | Reduced waste, cost-effective | C-N coupling reactions |

| Solvent-free conditions | Reduced environmental impact | Solid-state or neat reactions |

Catalyst-Mediated Synthesis (e.g., Transition Metal Catalysis, Organocatalysis)

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to compounds with improved yields and milder reaction conditions. For the synthesis of Pyrrolidine, 1-(4-nitro-1-naphthalenyl)- and its analogues, transition metal catalysis is particularly relevant.

Transition Metal Catalysis: The Buchwald-Hartwig amination is a prominent palladium-catalyzed cross-coupling reaction for forming C-N bonds. libretexts.orgorganic-chemistry.orgacsgcipr.org This reaction is highly effective for coupling aryl halides or triflates with amines. In the context of the target molecule, this would involve the reaction of 1-chloro- or 1-bromo-4-nitronaphthalene (B2987662) with pyrrolidine. nih.gov The catalytic cycle typically involves a Palladium(0) species that undergoes oxidative addition with the aryl halide, followed by coordination of the amine and subsequent reductive elimination to yield the desired N-arylated product and regenerate the catalyst. libretexts.org Various palladium precursors and specialized phosphine (B1218219) ligands (such as X-Phos) can be employed to optimize the reaction for specific substrates. nih.gov While historically reliant on precious metals like palladium, research is ongoing into using more abundant base metals like copper or nickel for similar transformations. acsgcipr.org

| Catalyst System | Reactants | Typical Conditions | Advantage |

| Pd(OAc)₂ / X-Phos | 1-Bromo-4-nitronaphthalene, Pyrrolidine | Base (e.g., KOt-Bu), Toluene (B28343), 100 °C | High yields, broad substrate scope nih.gov |

| Palladium Nanoparticles | Aryl Halides, Amines | Ligand-free conditions, aqueous media | Recyclable catalyst, environmentally benign nih.gov |

| Copper-based catalysts | Aryl Halides, Amines | Milder conditions than traditional Ullmann reaction | Lower cost compared to Palladium acsgcipr.org |

Organocatalysis: While direct organocatalytic synthesis of the target compound is less common, organocatalysts are widely used in the synthesis of chiral pyrrolidine derivatives, which can then be used to create chiral analogues. mdpi.com For instance, proline and its derivatives are well-known organocatalysts for various asymmetric transformations. mdpi.com Furthermore, N-heterocyclic carbenes (NHCs) have emerged as versatile ligands in metal catalysis and have also been used as organocatalysts themselves in certain reactions. researchgate.net

Flow Chemistry and Continuous Synthesis Methodologies

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, particularly in terms of safety, scalability, and efficiency. youtube.com In a flow system, reactants are continuously pumped through a reactor, where they mix and react under precisely controlled conditions (temperature, pressure, and residence time). chimia.ch

This methodology is well-suited for the synthesis of Pyrrolidine, 1-(4-nitro-1-naphthalenyl)-, especially for reactions that are highly exothermic or involve hazardous reagents or intermediates. youtube.com For example, the nucleophilic aromatic substitution between 4-fluoro-1-nitrobenzene and pyrrolidine has been successfully performed under continuous flow conditions. researchgate.net This approach allows for rapid heating and cooling, minimizing the formation of byproducts and enhancing safety by reducing the volume of reactive material at any given time. youtube.com The application of flow chemistry has been demonstrated for the synthesis of various naphthalimide derivatives, highlighting its potential for producing naphthalene-containing compounds with high yield and purity. researchgate.netbohrium.com

Advantages of Flow Synthesis:

Enhanced Safety: Small reaction volumes minimize risks associated with exothermic reactions or hazardous materials. youtube.com

Improved Yield and Purity: Precise control over reaction parameters often leads to cleaner reactions and higher yields. bohrium.com

Scalability: Production can be easily scaled up by running the system for longer periods. chimia.ch

Automation: Flow systems are amenable to automation, allowing for high-throughput synthesis and optimization. chemrxiv.org

Solvent-Free and Environmentally Benign Reaction Conditions

In line with the principles of green chemistry, efforts are being made to develop synthetic methods that minimize or eliminate the use of hazardous solvents. researchgate.net

Solvent-Free Synthesis: Microwave-assisted organic synthesis (MAOS) can often be performed under solvent-free conditions. oatext.com For the synthesis of Pyrrolidine, 1-(4-nitro-1-naphthalenyl)-, a mixture of the solid reactants (e.g., 1-chloro-4-nitronaphthalene (B1347161) and a solid pyrrolidine salt or adduct) could potentially be irradiated with microwaves to induce the reaction. This approach reduces waste and simplifies product purification. oatext.com

Environmentally Benign Solvents: When a solvent is necessary, the focus is on replacing hazardous solvents like toluene or dioxane with greener alternatives. acsgcipr.org Water is an ideal green solvent, and certain catalytic systems, such as those using palladium nanoparticles, can be effective in aqueous media. nih.gov Other environmentally benign options include ethanol, which can be used for the recrystallization of the final product, or using inorganic nitrates adsorbed on silica (B1680970) gel for nitration steps in the synthesis of precursors. researchgate.netorgsyn.org

Microwave-Assisted and Photochemical Synthesis

Microwave-Assisted Synthesis: Microwave irradiation has become a standard technique in organic synthesis to accelerate reaction rates and improve yields. nih.gov It utilizes dielectric heating to rapidly and uniformly increase the temperature of the reaction mixture. nih.govukm.my This method is particularly effective for reactions like nucleophilic aromatic substitution and transition metal-catalyzed couplings. nih.govijprs.com The synthesis of various naphthalene-containing compounds, including naphthalimides and naphthimidazoles, has been significantly improved by using microwave assistance, reducing reaction times from hours to minutes. ijprs.comresearchgate.net It is highly probable that the synthesis of Pyrrolidine, 1-(4-nitro-1-naphthalenyl)- via SNAr or Buchwald-Hartwig amination could be similarly optimized. nih.gov

| Method | Reaction Time (Conventional) | Reaction Time (Microwave) | Yield Improvement |

| Thiourea Synthesis | 6 hours | 5 minutes | 31-82% to 82-89% ukm.my |

| Naphthalimide Synthesis | Several hours | Minutes | Significant rate acceleration researchgate.net |

| Naphthimidazole Synthesis | 2-12 hours | 2-5 minutes | 34-70% to 82-94% ijprs.com |

Photochemical Synthesis: Photochemical methods involve the use of light to initiate chemical reactions. While photochemical routes for C-N bond formation exist, their application to the direct synthesis of Pyrrolidine, 1-(4-nitro-1-naphthalenyl)- is not widely reported in the reviewed literature. More commonly, photochemical reactions are used in related areas, such as the synthesis of catalysts or the functionalization of different heterocyclic systems.

Purification and Isolation Techniques for Pyrrolidine, 1-(4-nitro-1-naphthalenyl)-

After synthesis, the crude product must be purified to remove unreacted starting materials, catalysts, and byproducts. Standard laboratory techniques are employed for the isolation and purification of Pyrrolidine, 1-(4-nitro-1-naphthalenyl)-.

Recrystallization: This is a common method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent (such as ethanol) and allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. orgsyn.org

Column Chromatography: This technique is used to separate compounds based on their differential adsorption to a stationary phase (commonly silica gel). The crude mixture is loaded onto a column, and a solvent (eluent) is passed through, carrying the components at different rates. rsc.org Automated flash chromatography systems can streamline this process. rsc.org

Extraction: Liquid-liquid extraction is used to separate the product from impurities based on their differing solubilities in two immiscible liquid phases (e.g., an organic solvent and an aqueous solution). This is often part of the initial work-up procedure. rsc.org

Distillation: If the product is a liquid or a low-melting solid, and the impurities have significantly different boiling points, distillation under reduced pressure can be an effective purification method. google.com In some cases, impurities like residual pyrrolidine can be removed by treating the crude mixture with an acid, which forms a non-volatile salt with the impurity, allowing the desired product to be distilled. google.com

Stereoselective Synthesis of Chiral Analogues of Pyrrolidine, 1-(4-nitro-1-naphthalenyl)-

The development of chiral analogues of Pyrrolidine, 1-(4-nitro-1-naphthalenyl)- requires stereoselective synthesis methods. Chirality can be introduced through several strategies, typically focusing on creating stereocenters on the pyrrolidine ring.

Use of Chiral Starting Materials: The most straightforward approach is to start with an enantiomerically pure pyrrolidine derivative. Substituted chiral pyrrolidines are a crucial class of compounds, and many synthetic routes to these building blocks exist. mdpi.comresearchgate.net Reacting a chiral pyrrolidine with 1-halo-4-nitronaphthalene would directly lead to a chiral analogue of the target compound.

Asymmetric Catalysis: This approach involves using a chiral catalyst to control the stereochemical outcome of a reaction.

Chiral Transition Metal Complexes: Transition metals (e.g., Rhodium, Ruthenium, Cobalt) can be coordinated with chiral ligands to create catalysts that can induce enantioselectivity in a variety of transformations, including hydrogenations or C-H insertion reactions to form chiral pyrrolidines. nih.gov

Chiral Organocatalysts: As mentioned, chiral pyrrolidine derivatives themselves are excellent organocatalysts. mdpi.com They can be used to synthesize more complex chiral molecules. For example, a chiral prolinamide catalyst could be used in an asymmetric Michael addition to a nitroalkene as a key step in building a functionalized, chiral pyrrolidine ring that could later be attached to the nitronaphthalene core. mdpi.com

The choice of strategy depends on the desired location of the stereocenter and the availability of the necessary chiral precursors or catalysts.

Advanced Spectroscopic Characterization and Structural Elucidation of Pyrrolidine, 1 4 Nitro 1 Naphthalenyl

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

Advanced NMR spectroscopy is an indispensable tool for the unambiguous structural determination of "Pyrrolidine, 1-(4-nitro-1-naphthalenyl)-". Beyond simple one-dimensional spectra, a variety of specialized NMR experiments are employed to probe through-bond and through-space correlations, molecular motion, and the solid-state conformation of the molecule.

Two-dimensional (2D) NMR spectroscopy provides a detailed connectivity map of the atoms within the "Pyrrolidine, 1-(4-nitro-1-naphthalenyl)-" molecule. By spreading the NMR signals across two frequency dimensions, these techniques resolve spectral overlap and reveal intricate correlations that are not apparent in 1D spectra.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment is fundamental for identifying spin-coupled protons. For "Pyrrolidine, 1-(4-nitro-1-naphthalenyl)-", COSY spectra would reveal the connectivity of protons within the pyrrolidine (B122466) ring and the naphthalene (B1677914) core. For instance, cross-peaks would be observed between adjacent protons on the pyrrolidine ring, confirming their scalar coupling. Similarly, correlations between neighboring aromatic protons on the naphthalene ring would help in their sequential assignment. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with their directly attached carbon atoms. sdsu.eduyoutube.com This is crucial for assigning the carbon signals in the ¹³C NMR spectrum. In the case of "Pyrrolidine, 1-(4-nitro-1-naphthalenyl)-", each protonated carbon would exhibit a cross-peak with its corresponding proton(s), allowing for the unambiguous assignment of the pyrrolidine and naphthalene carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons, typically over two or three bonds. sdsu.eduyoutube.com This technique is particularly powerful for piecing together the molecular skeleton. For the target molecule, HMBC would show correlations between the protons on the pyrrolidine ring and the carbon atoms of the naphthalene ring, confirming the attachment of the pyrrolidine moiety to the C1 position of the naphthalene core.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining the spatial proximity of protons, providing insights into the molecule's conformation and stereochemistry. researchgate.netnih.govacs.org For "Pyrrolidine, 1-(4-nitro-1-naphthalenyl)-", NOESY can reveal through-space interactions between the protons of the pyrrolidine ring and the protons on the naphthalene ring, which can help to define the preferred orientation of the pyrrolidine group relative to the naphthalene plane.

A representative table of expected 2D NMR correlations for "Pyrrolidine, 1-(4-nitro-1-naphthalenyl)-" is presented below, based on the analysis of similar molecular structures.

| Proton (¹H) | COSY Correlations (¹H) | HSQC Correlations (¹³C) | HMBC Correlations (¹³C) | NOESY Correlations (¹H) |

| H-2', H-5' | H-3', H-4' | C-2', C-5' | C-1, C-3', C-4' | H-3', H-4', H-8 |

| H-3', H-4' | H-2', H-5' | C-3', C-4' | C-2', C-5' | H-2', H-5' |

| H-2 | H-3 | C-2 | C-4, C-8a | H-3 |

| H-3 | H-2 | C-3 | C-1, C-4a | H-2 |

| H-5 | H-6 | C-5 | C-7, C-8a | H-6 |

| H-6 | H-5, H-7 | C-6 | C-8, C-4a | H-5, H-7 |

| H-7 | H-6, H-8 | C-7 | C-5, C-8a | H-6, H-8 |

| H-8 | H-7 | C-8 | C-1, C-6, C-8a | H-7, H-2', H-5' |

The "Pyrrolidine, 1-(4-nitro-1-naphthalenyl)-" molecule possesses rotational freedom around the C-N bond connecting the naphthalene ring to the pyrrolidine nitrogen. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study such conformational dynamics and to determine the energy barriers associated with these rotational processes. nih.govmontana.edunih.gov

At low temperatures, the rotation around the C-N bond may be slow on the NMR timescale, leading to the observation of distinct signals for atoms in different conformational environments. As the temperature is increased, the rate of rotation increases, causing these signals to broaden, coalesce, and eventually sharpen into a time-averaged signal. By analyzing the line shapes of the NMR signals at different temperatures, it is possible to calculate the rate of the exchange process and, subsequently, the activation energy (ΔG‡) for the rotation. For N-aryl amines and related compounds, these rotational barriers can provide valuable information about steric hindrance and electronic effects. researchgate.net

In "Pyrrolidine, 1-(4-nitro-1-naphthalenyl)-", restricted rotation around the C1-N bond could lead to distinct signals for the protons on the pyrrolidine ring that are proximal and distal to the nitro group. A variable-temperature NMR study would allow for the determination of the rotational barrier, providing insights into the steric interactions between the pyrrolidine ring and the peri-hydrogen at the C8 position of the naphthalene ring.

While solution-state NMR provides information about the average conformation of a molecule, solid-state NMR (ssNMR) spectroscopy offers a unique window into the molecular structure and packing in the crystalline state. nih.gov For "Pyrrolidine, 1-(4-nitro-1-naphthalenyl)-", ssNMR can be used to:

Determine the molecular conformation in the solid state: The conformation adopted by the molecule in a crystal lattice may differ from that in solution due to packing forces. ssNMR can reveal these differences.

Investigate polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit distinct ssNMR spectra, making it a valuable tool for identifying and characterizing polymorphs.

Probe intermolecular interactions: ssNMR can provide information about intermolecular contacts and packing arrangements in the crystal lattice.

Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) are typically employed to obtain high-resolution ¹³C spectra of solid samples. The chemical shifts observed in the solid state can be sensitive to subtle changes in molecular geometry and intermolecular interactions. nih.gov

Vibrational Spectroscopy for Intermolecular Interactions and Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These techniques are highly sensitive to the presence of specific functional groups and can also provide information about intermolecular interactions, such as hydrogen bonding.

Both IR and Raman spectroscopy are used to identify the functional groups present in "Pyrrolidine, 1-(4-nitro-1-naphthalenyl)-". nih.gov The key vibrational modes expected for this molecule include:

N-O stretching vibrations: The nitro group exhibits two characteristic strong stretching vibrations: an asymmetric stretch typically in the range of 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹ for aromatic nitro compounds. spectroscopyonline.comorgchemboulder.com

C-N stretching vibrations: The stretching of the C-N bond between the naphthalene ring and the pyrrolidine nitrogen is also expected to give rise to a characteristic band.

Aromatic C-H and C=C stretching: The naphthalene ring will show characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1400 cm⁻¹ region.

Aliphatic C-H stretching: The CH₂ groups of the pyrrolidine ring will have symmetric and asymmetric stretching vibrations in the 2970–2820 cm⁻¹ region. researchgate.net

A table of expected IR and Raman active vibrational modes for "Pyrrolidine, 1-(4-nitro-1-naphthalenyl)-" is provided below, based on data from similar compounds. nih.govspectroscopyonline.comorgchemboulder.comresearchgate.netnih.govkisti.re.krrsc.org

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Aromatic C-H stretch | 3100-3000 | 3100-3000 |

| Aliphatic C-H stretch | 2970-2820 | 2970-2820 |

| Asymmetric NO₂ stretch | 1550-1475 | 1550-1475 |

| Aromatic C=C stretch | 1600-1400 | 1600-1400 |

| Symmetric NO₂ stretch | 1360-1290 | 1360-1290 |

| C-N stretch | 1350-1250 | 1350-1250 |

Advanced techniques such as Attenuated Total Reflectance (ATR)-IR spectroscopy can be used for the analysis of solid samples with minimal sample preparation. Raman spectroscopy, being particularly sensitive to non-polar bonds, provides complementary information to IR spectroscopy.

Far-infrared (Far-IR) and Terahertz (THz) spectroscopy probe low-frequency vibrations, typically below 600 cm⁻¹. adelaide.edu.auresearchgate.netresearchgate.net These low-energy modes correspond to collective motions of the molecule, such as intermolecular vibrations and lattice modes in the crystalline state. For "Pyrrolidine, 1-(4-nitro-1-naphthalenyl)-", THz spectroscopy can provide a unique fingerprint of its crystalline form. nih.gov The position and intensity of the absorption peaks in the THz region are highly sensitive to the crystal packing and can be used to distinguish between different polymorphs. These low-frequency vibrational modes are influenced by weak intermolecular interactions, such as van der Waals forces and dipole-dipole interactions, providing valuable insights into the solid-state structure of the compound.

Mass Spectrometry for Fragmentation Pathways and Isotopic Distribution

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. Advanced mass spectrometry techniques can provide detailed information about a molecule's structure and composition.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. For Pyrrolidine, 1-(4-nitro-1-naphthalenyl)-, with the chemical formula C₁₄H₁₄N₂O₂, the theoretical exact mass can be calculated. This calculated value serves as a crucial reference for its identification in complex mixtures.

Table 1: Theoretical Exact Mass of Pyrrolidine, 1-(4-nitro-1-naphthalenyl)-

| Molecular Formula | Calculated Exact Mass (m/z) |

|---|

Note: This is a theoretical value. Experimental verification is required.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Mechanism Elucidation

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically to fragment a selected ion and then analyze the resulting fragment ions. This technique is instrumental in elucidating the structure of a molecule. While no specific MS/MS studies on Pyrrolidine, 1-(4-nitro-1-naphthalenyl)- have been found, a plausible fragmentation pathway can be predicted based on the known fragmentation patterns of nitronaphthalene and N-aryl pyrrolidine compounds.

A likely fragmentation pathway would involve the initial loss of the nitro group (NO₂) or the pyrrolidine ring. Further fragmentation could involve the cleavage of the pyrrolidine ring itself. The study of related nitronaphthalene compounds often shows the loss of NO₂ followed by the elimination of CO. For compounds containing a pyrrolidine ring, fragmentation often involves the loss of the entire ring or its fragmentation into smaller units.

Table 2: Predicted Fragmentation Pathways for Pyrrolidine, 1-(4-nitro-1-naphthalenyl)-

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Plausible Structure of Fragment |

|---|---|---|---|

| 242.1055 | 196.1004 | NO₂ | [M - NO₂]⁺ |

| 242.1055 | 171.0868 | C₄H₇N | [M - Pyrrolidine]⁺ |

Note: These are predicted fragmentation pathways and require experimental validation through MS/MS analysis.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Gas-Phase Conformation

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a technique that separates ions in the gas phase based on their size, shape, and charge. This provides information about the three-dimensional structure of an ion. There is currently no available IMS-MS data for Pyrrolidine, 1-(4-nitro-1-naphthalenyl)-. Such a study would be valuable in determining its gas-phase conformation and could help to distinguish it from potential isomers.

X-ray Crystallography and Electron Diffraction for Solid-State Structure

X-ray crystallography and electron diffraction are primary methods for determining the three-dimensional arrangement of atoms in a crystalline solid.

Powder X-ray Diffraction for Polymorphism and Crystal Engineering

Powder X-ray diffraction (PXRD) is used to identify crystalline phases and can be employed to study polymorphism, which is the ability of a compound to exist in more than one crystal form. Different polymorphs can have different physical properties. No PXRD data for Pyrrolidine, 1-(4-nitro-1-naphthalenyl)- has been reported in the literature. Investigating its PXRD pattern would be essential for identifying any polymorphic forms and for quality control in any potential applications.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| Pyrrolidine, 1-(4-nitro-1-naphthalenyl)- |

Chiroptical Spectroscopy for Stereochemical Assignment

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of a chiral molecule with left and right circularly polarized light. These methods are paramount for determining the absolute configuration of stereoisomers. However, the applicability of these techniques is contingent on the presence of chirality in the molecule. For Pyrrolidine, 1-(4-nitro-1-naphthalenyl)-, the molecular structure lacks a stereogenic center, as the pyrrolidine nitrogen is directly bonded to the achiral naphthalene ring system. vulcanchem.com Consequently, the molecule is achiral and would not be optically active unless restricted rotation (atropisomerism) were to induce axial chirality, which is not expected in this case due to the lack of significant steric hindrance around the C-N bond.

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral compound as a function of wavelength, specifically in the UV-Visible region. These absorptions correspond to electronic transitions between molecular orbitals. For a molecule to be ECD active, it must be chiral.

In the case of Pyrrolidine, 1-(4-nitro-1-naphthalenyl)-, since the compound is achiral, it will not produce an ECD spectrum. The spectrum would be a flat line at zero ellipticity across the entire UV-Vis range. Therefore, ECD spectroscopy is not a viable technique for the structural elucidation of this specific molecule, as there are no stereochemical features to assign.

Vibrational Circular Dichroism (VCD) is the infrared analogue of ECD. It measures the differential absorption of left and right circularly polarized infrared radiation, corresponding to the vibrational transitions within a molecule. nih.gov Like ECD, VCD is exclusively sensitive to the three-dimensional arrangement of atoms in chiral molecules. nih.gov It provides detailed information about the absolute configuration and conformation of molecules in solution. nih.gov

As established, Pyrrolidine, 1-(4-nitro-1-naphthalenyl)- is an achiral molecule. Therefore, it will not exhibit any VCD signals. A VCD spectrum of this compound would show no differential absorption, resulting in a null spectrum. The technique is thus unsuitable for the analysis of this compound, as its primary application is the stereochemical assignment of chiral substances.

Photoelectron Spectroscopy for Electronic Structure and Orbital Energies

Photoelectron spectroscopy provides direct experimental measurements of the electronic structure of a molecule by analyzing the kinetic energies of electrons ejected upon irradiation. This technique offers profound insights into orbital energies and the elemental composition of a sample.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In XPS, the sample is irradiated with a beam of X-rays, which causes the ejection of core-level electrons. The binding energies of these electrons are characteristic of each element. Chemical shifts in these binding energies provide information about the local chemical environment of the atom.

For Pyrrolidine, 1-(4-nitro-1-naphthalenyl)-, an XPS survey scan would confirm the presence of Carbon (C), Nitrogen (N), and Oxygen (O). High-resolution spectra of the C 1s, N 1s, and O 1s regions would provide detailed information about the chemical states.

C 1s Spectrum: The C 1s spectrum would be complex, consisting of several overlapping peaks. One would expect to distinguish at least three main contributions:

C-C/C-H bonds from the naphthalene and pyrrolidine aliphatic carbons at a lower binding energy (approx. 284.8 eV).

C-N bonds from both the pyrrolidine ring and the direct attachment to the naphthalene ring at a slightly higher binding energy (approx. 286.0 eV).

C-NO₂ bond from the naphthalene carbon attached to the nitro group, shifted to a higher binding energy due to the electron-withdrawing effect (approx. 287-288 eV).

N 1s Spectrum: The N 1s region would be particularly informative, showing two distinct peaks corresponding to the two different nitrogen environments:

The pyrrolidine nitrogen (an amine-like environment) would appear at a lower binding energy (approx. 399-400 eV).

The nitrogen in the nitro (-NO₂) group would appear at a significantly higher binding energy (approx. 405-406 eV) due to its high oxidation state and the strong electron-withdrawing effect of the oxygen atoms.

O 1s Spectrum: A single, intense peak would be expected for the O 1s region, corresponding to the two equivalent oxygen atoms of the nitro group (approx. 532-533 eV).

A hypothetical data table summarizing these expected binding energies is presented below.

| Element | Orbital | Functional Group | Expected Binding Energy (eV) |

| Carbon | C 1s | C-C, C-H (Aromatic/Aliphatic) | ~284.8 |

| Carbon | C 1s | C-N (Pyrrolidine/Naphthyl) | ~286.0 |

| Carbon | C 1s | C-NO₂ | ~287.5 |

| Nitrogen | N 1s | Pyrrolidine | ~399.5 |

| Nitrogen | N 1s | Nitro (-NO₂) | ~405.8 |

| Oxygen | O 1s | Nitro (-NO₂) | ~532.7 |

| Note: These are approximate values based on typical binding energies for these functional groups and may vary in the actual experimental spectrum. |

Ultraviolet Photoelectron Spectroscopy (UPS) is a related technique that uses ultraviolet photons to probe the energies of valence electrons in the outermost molecular orbitals. The resulting spectrum provides a direct map of the density of states in the valence region, offering critical information for understanding chemical bonding and reactivity.

The UPS spectrum of Pyrrolidine, 1-(4-nitro-1-naphthalenyl)- would display a series of bands, each corresponding to the ionization from a specific molecular orbital.

The highest occupied molecular orbital (HOMO) would likely be associated with the π-system of the electron-rich naphthalene ring, perturbed by the electron-donating pyrrolidine group.

The lone pair of electrons on the pyrrolidine nitrogen would also contribute to a distinct, relatively sharp peak at a low ionization energy.

Orbitals associated with the electron-withdrawing nitro group, particularly the π-orbitals and oxygen lone pairs, would be expected at higher ionization energies.

The spectrum would show a complex series of overlapping bands corresponding to the various σ and π orbitals of the entire molecular framework.

A hypothetical data table of the first few ionization potentials is provided below.

| Orbital Type | Associated Functional Group | Expected Ionization Energy (eV) |

| π (HOMO) | Naphthalene/Pyrrolidine System | ~7.5 - 8.5 |

| n (lone pair) | Pyrrolidine Nitrogen | ~8.5 - 9.5 |

| π | Naphthalene Ring | ~9.0 - 10.5 |

| n, π | Nitro Group | > 10.5 |

| Note: These values are estimations based on related aromatic and heterocyclic compounds and serve as a qualitative guide to the expected UPS spectrum. |

Theoretical and Computational Chemistry Studies on Pyrrolidine, 1 4 Nitro 1 Naphthalenyl

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its geometry, reactivity, and interactions.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A DFT analysis of Pyrrolidine (B122466), 1-(4-nitro-1-naphthalenyl)- would begin with a geometry optimization to find the lowest energy structure. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.

Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. For this molecule, the HOMO would likely be localized on the electron-donating pyrrolidine ring and the adjacent naphthalene (B1677914) carbon, while the LUMO would be concentrated on the electron-withdrawing nitronaphthalene system. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity and electronic excitation susceptibility.

Table 1: Illustrative DFT-Calculated Properties for Pyrrolidine, 1-(4-nitro-1-naphthalenyl)- (Note: These are expected values for illustrative purposes.)

| Property | Expected Value | Description |

| Ground State Energy | -X Hartrees | The total electronic energy of the molecule in its most stable form. |

| Dipole Moment | 6-8 Debye | A high value is expected due to the strong electron-withdrawing nitro group and electron-donating pyrrolidine. |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital, indicating the electron-donating ability. |

| LUMO Energy | -2.5 eV | Energy of the lowest unoccupied molecular orbital, indicating the electron-accepting ability. |

| HOMO-LUMO Gap | 4.0 eV | The energy difference, which correlates with the energy of the first electronic transition. |

Ab initio (from first principles) methods provide a more rigorous, and computationally expensive, way to solve the electronic Schrödinger equation. The simplest of these is the Hartree-Fock (HF) method, which provides a good starting point but neglects electron correlation.

For higher accuracy, post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled-Cluster (CC) theory would be employed. MP2 includes electron correlation at a lower cost, making it suitable for refining geometries and energies. The "gold standard," Coupled-Cluster with single, double, and perturbative triple excitations (CCSD(T)), offers benchmark-quality energies. These methods would be used to validate the results from DFT and to provide highly accurate reference data for the molecule's stability and reaction energetics, especially where DFT might be less reliable due to complex electronic effects from the nitroaromatic system.

Table 2: Comparison of Illustrative Ground State Energies from Different Methods (Note: These are expected relative values for illustrative purposes.)

| Method | Relative Computational Cost | Expected Ground State Energy (Hartrees) | Key Feature |

| Hartree-Fock (HF) | Low | E_HF | Neglects electron correlation. |

| DFT (B3LYP) | Medium | E_DFT ≈ E_MP2 | Includes electron correlation effects efficiently. |

| MP2 | High | E_MP2 | Includes electron correlation via perturbation theory. |

| CCSD(T) | Very High | E_CCSD(T) | Considered the benchmark for accuracy. |

To understand how Pyrrolidine, 1-(4-nitro-1-naphthalenyl)- interacts with light, Time-Dependent DFT (TD-DFT) is the preferred method. It calculates the energies of electronic excited states, which correspond to the absorption peaks in a UV-Visible spectrum.

The calculations would likely predict several strong electronic transitions. A key transition would be the HOMO-LUMO transition, which would possess significant charge-transfer character, moving electron density from the pyrrolidine-naphthalene moiety to the nitro group. Other transitions, such as π-π* transitions localized on the naphthalene ring system, would also be identified at higher energies. The calculated excitation energies (often in nm) and their corresponding oscillator strengths (a measure of transition probability or peak intensity) can be used to simulate the theoretical UV-Vis spectrum of the molecule.

Table 3: Illustrative TD-DFT Predicted Electronic Transitions (Note: These are expected values for illustrative purposes.)

| Transition | Excitation Energy (nm) | Oscillator Strength (f) | Dominant Orbital Contribution |

| S0 → S1 | ~420 nm | 0.65 | HOMO → LUMO (Intramolecular Charge Transfer) |

| S0 → S2 | ~350 nm | 0.20 | HOMO-1 → LUMO (π-π) |

| S0 → S3 | ~310 nm | 0.45 | HOMO → LUMO+1 (π-π) |

Conformational Analysis and Potential Energy Surfaces

The three-dimensional shape of a molecule is critical to its function. Conformational analysis explores the different spatial arrangements of atoms that can be achieved by rotation around single bonds.

Molecular mechanics (MM) offers a rapid way to explore the conformational landscape. Using a classical mechanics framework with predefined force fields (e.g., MMFF94, UFF), MM can quickly calculate the energy of thousands of different conformations. For Pyrrolidine, 1-(4-nitro-1-naphthalenyl)-, this method would be useful for an initial screening of the pyrrolidine ring's puckering and the rotational orientation of the entire pyrrolidine group relative to the planar naphthalene ring. However, due to the delocalized π-system and the polar nitro group, the accuracy of standard force fields might be limited.

For a more accurate picture, quantum mechanical methods are necessary. A potential energy surface (PES) scan would be performed by systematically rotating the C-N bond that connects the pyrrolidine ring to the naphthalene system. At each incremental step of rotation (e.g., every 10 degrees), a constrained geometry optimization using DFT would be performed.

Plotting the energy versus the dihedral angle would reveal the rotational energy barrier and identify the most stable conformer(s). It is expected that the lowest energy conformation would involve a non-planar arrangement, where the pyrrolidine ring is twisted relative to the naphthalene plane to minimize steric hindrance, while still allowing for some electronic conjugation between the nitrogen lone pair and the aromatic system.

Solvent Effects on Pyrrolidine, 1-(4-nitro-1-naphthalenyl)- Reactivity and Spectroscopy

The solvent plays a crucial role in influencing the rates and outcomes of chemical reactions, especially those involving charged species like the Meisenheimer complex in an SNAr reaction. wikipedia.org Computational models can account for solvent effects in two primary ways: through continuum solvation models or by including explicit solvent molecules.

Continuum solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are computationally efficient methods for modeling solvent effects. q-chem.com In these models, the solute is placed in a cavity within a continuous dielectric medium that represents the solvent. The electrostatic interactions between the solute and the solvent are then calculated self-consistently.

These models are widely used to study the effect of different solvents on reaction energetics. For the SNAr reaction of Pyrrolidine, 1-(4-nitro-1-naphthalenyl)-, calculations using PCM or SMD would be performed to predict how the activation energies and the stability of the Meisenheimer complex change in solvents of varying polarity. Generally, polar solvents are expected to stabilize the charged intermediate and transition states, thereby accelerating the reaction.

| Solvent | Dielectric Constant (ε) | Calculated Activation Energy for TS1 (kcal/mol) |

|---|---|---|

| Gas Phase | 1.0 | 20.5 |

| Toluene (B28343) | 2.4 | 18.1 |

| Acetonitrile | 37.5 | 15.2 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 14.5 |

This table illustrates the hypothetical effect of different solvents on the activation energy for the formation of the Meisenheimer complex, as would be predicted by continuum solvation models. The trend of decreasing activation energy with increasing solvent polarity is typical for SNAr reactions.

For a more detailed and physically realistic representation of solvation, explicit solvent models are used, typically in the context of MD simulations. wikipedia.org In this approach, a number of individual solvent molecules are included in the simulation box along with the solute. This allows for the explicit treatment of specific solute-solvent interactions, such as hydrogen bonding, and provides a more accurate description of the local solvent structure around the solute.

MD simulations with explicit solvent can be used to study how the solvent molecules rearrange during the course of the reaction and how they participate in stabilizing the transition states and intermediates. For the reaction leading to Pyrrolidine, 1-(4-nitro-1-naphthalenyl)-, such simulations could reveal the specific hydrogen bonding interactions between a protic solvent and the nitro group or the leaving group, which can have a significant impact on the reaction kinetics.

Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions (NCIs) are critical in determining the supramolecular chemistry, crystal packing, and interaction of a molecule with biological targets. For Pyrrolidine, 1-(4-nitro-1-naphthalenyl)-, these forces are dictated by its distinct functional groups. Computational methods such as Density Functional Theory (DFT), particularly with dispersion corrections (e.g., DFT-D), Møller-Plesset perturbation theory (MP2), and Coupled Cluster theory (CCSD(T)), are instrumental in analyzing these interactions. numberanalytics.com Visualization and analysis tools like the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots help in identifying and characterizing these forces by analyzing the electron density and its derivatives. numberanalytics.comnih.gov

Hydrogen Bonding: Although Pyrrolidine, 1-(4-nitro-1-naphthalenyl)- lacks classical hydrogen bond donors (like O-H or N-H), it can participate in weaker C-H···O and C-H···N hydrogen bonds. The hydrogen atoms on the pyrrolidine ring and the naphthalene core can act as donors, while the oxygen atoms of the nitro group and the nitrogen atom of the pyrrolidine ring can act as acceptors. Computational studies on N-substituted pyrrolidine derivatives have provided evidence for such weak hydrogen bonds influencing conformational preferences. researchgate.net Theoretical calculations would quantify the strength of these interactions by determining their geometric parameters (distance and angle) and interaction energies, which are typically in the range of 1-4 kcal/mol.

An illustrative summary of the types of data obtained from such computational analyses is presented below.

| Interaction Type | Donor/Participant 1 | Acceptor/Participant 2 | Typical Calculated Interaction Energy (kcal/mol) | Method of Analysis |

| Hydrogen Bond | Pyrrolidine C-H | Nitro Group Oxygen | 1.0 - 3.5 | QTAIM, NCI Plot |

| Hydrogen Bond | Naphthalene C-H | Pyrrolidine Nitrogen | 0.5 - 2.0 | QTAIM, NCI Plot |

| van der Waals | Naphthalene π-system | Neighboring Molecule | Size-dependent | DFT-D, SAPT |

π-π Stacking: The electron-deficient nitronaphthalene ring is a prime candidate for engaging in π-π stacking interactions. These interactions are fundamental in the crystal engineering of aromatic compounds. researchgate.netnih.gov The interaction between two naphthalene rings is dominated by dispersion forces. nih.gov Theoretical studies on naphthalene and its derivatives show a preference for parallel-displaced or T-shaped arrangements rather than a perfectly cofacial "sandwich" geometry to minimize electrostatic repulsion. The presence of the electron-withdrawing nitro group would further modulate the electrostatic potential of the aromatic surface, likely favoring interactions with electron-rich aromatic systems. The interaction energies for stacked naphthalene dimers can be significant, on the order of several kcal/mol. researchgate.netnih.gov

| Interaction Type | C-H Donor Group | π-System Acceptor | Typical Calculated Interaction Energy (kcal/mol) | Key Geometric Feature |

| π-π Stacking | Nitronaphthalene | Nitronaphthalene | 4.0 - 7.0 | Parallel-displaced, ~3.5 Å separation |

| C-H-π | Pyrrolidine C-H | Naphthalene Ring | 1.5 - 4.0 | C-H bond pointing towards the π-face |

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis, ECD) from First Principles

First-principles calculations, primarily using DFT, are powerful tools for predicting and interpreting spectroscopic data. These theoretical predictions are invaluable for confirming molecular structures and understanding electronic properties.

NMR (Nuclear Magnetic Resonance): Theoretical calculations of NMR chemical shifts (¹H and ¹³C) are routinely performed using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. By calculating the isotropic shielding constants for each nucleus and referencing them to a standard (e.g., tetramethylsilane), one can predict the chemical shifts. The accuracy of these predictions is often high enough to aid in the assignment of complex experimental spectra and to distinguish between different isomers or conformers. researchgate.netresearchgate.net For N-aryl pyrrolidines, the chemical shifts of the pyrrolidine protons and carbons are sensitive to the conformation and the electronic effects of the aromatic substituent. researchgate.net

IR (Infrared) Spectroscopy: Theoretical IR spectra are obtained by calculating the harmonic vibrational frequencies of the molecule at its optimized geometry. These calculated frequencies are often systematically scaled to correct for anharmonicity and limitations of the theoretical method, leading to excellent agreement with experimental spectra. nih.govresearchgate.net For Pyrrolidine, 1-(4-nitro-1-naphthalenyl)-, key vibrational modes would include the symmetric and asymmetric stretches of the nitro (NO₂) group (typically around 1350 cm⁻¹ and 1530 cm⁻¹, respectively), C-N stretching vibrations, aromatic C=C stretching, and C-H stretching and bending modes of both the naphthalene and pyrrolidine moieties. acs.orgresearchgate.net

UV-Vis (Ultraviolet-Visible) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic absorption spectra of molecules. qnl.qamdpi.comresearchgate.net The calculation yields the excitation energies (which correspond to absorption wavelengths, λmax) and oscillator strengths (which relate to absorption intensities). youtube.com The UV-Vis spectrum of Pyrrolidine, 1-(4-nitro-1-naphthalenyl)- would be dominated by π→π* transitions within the nitronaphthalene chromophore. TD-DFT calculations can help assign these transitions, for instance, distinguishing between those localized on the naphthalene ring and those involving charge transfer from the pyrrolidine nitrogen to the nitronaphthalene system. rsc.org

ECD (Electronic Circular Dichroism) Spectroscopy: ECD spectroscopy is a technique used to study chiral molecules. Since Pyrrolidine, 1-(4-nitro-1-naphthalenyl)- is an achiral molecule, it would not exhibit an ECD spectrum. However, if a chiral center were introduced, for example, by substitution on the pyrrolidine ring, TD-DFT calculations of the ECD spectrum would be a powerful method to determine its absolute configuration by comparing the calculated spectrum to the experimental one.

An illustrative table summarizing the kind of data generated by these spectroscopic predictions is provided below.

Chemical Reactivity and Reaction Mechanisms of Pyrrolidine, 1 4 Nitro 1 Naphthalenyl

Reactivity of the Nitro Group

The nitro group (-NO₂) is a powerful electron-withdrawing substituent that significantly influences the molecule's reactivity, primarily by deactivating the aromatic ring to which it is attached and serving as a key functional group for transformations.

The reduction of an aromatic nitro group is one of its most important and widely utilized transformations, providing a synthetic route to aromatic amines. scribd.com This conversion can be achieved through various methods, with catalytic hydrogenation and chemical reduction being the most common. wikipedia.org

Catalytic hydrogenation is a highly efficient method for reducing nitroarenes. unimi.it Commonly employed catalysts include palladium-on-carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. wikipedia.org The reaction is typically carried out under a hydrogen atmosphere. For instance, the reduction of alpha-nitronaphthalene to alpha-naphthylamine is a well-established industrial process. acs.org

Chemical reduction offers a broad range of reagents and conditions. Metals such as iron, tin, or zinc in acidic media are classic reagents for this transformation. wikipedia.org Other systems, like sodium borohydride (B1222165) (NaBH₄) in the presence of a transition metal complex (e.g., Ni(PPh₃)₄), can also effectively reduce nitroaromatic compounds to their corresponding amines. jsynthchem.com While NaBH₄ alone is generally ineffective at reducing nitro groups, its reactivity can be enhanced by such catalysts. jsynthchem.com

The reduction process is stepwise, often proceeding through nitroso and hydroxylamine (B1172632) intermediates. Under controlled conditions, the reaction can be stopped at the hydroxylamine stage. For example, using reagents like zinc dust in an aqueous ammonium (B1175870) chloride solution can yield the corresponding aryl hydroxylamine from an aryl nitro compound. wikipedia.org

| Reagent/System | Typical Conditions | Primary Product | Reference |

|---|---|---|---|

| H₂, Pd/C or PtO₂ | H₂ atmosphere, solvent (e.g., Ethanol) | Amine | wikipedia.org |

| Iron (Fe) / HCl | Acidic medium, heat | Amine | wikipedia.org |

| Tin (Sn) / HCl | Acidic medium | Amine | wikipedia.org |

| NaBH₄ / Ni(PPh₃)₄ | Ethanol solvent, room temperature | Amine | jsynthchem.com |

| Zinc (Zn) / NH₄Cl | Aqueous solution | Hydroxylamine | wikipedia.org |

Direct electrophilic or nucleophilic attack on the atoms of the nitro group itself is not a common reaction pathway. The nitrogen atom in the nitro group has a positive formal charge and is flanked by two highly electronegative oxygen atoms, making it extremely electron-deficient and thus highly resistant to attack by electrophiles.

Conversely, while the nitrogen is electron-poor, it is not a favorable site for nucleophilic attack. Nucleophiles are preferentially drawn to the carbon atoms of the aromatic ring, which are made electrophilic by the strong electron-withdrawing effect of the nitro group. This effect is central to the mechanism of nucleophilic aromatic substitution (discussed in section 5.2.2). The oxygen atoms of the nitro group possess lone pairs and can act as weak Lewis bases, for example, by being protonated in strong acids. This is a key step in the generation of the nitronium ion (NO₂⁺) from nitric acid and sulfuric acid for nitration reactions. masterorganicchemistry.comlibretexts.org However, this protonation does not typically lead to subsequent substitution reactions on the nitro group itself.

Reactivity of the Naphthalene (B1677914) Moiety

The naphthalene ring system is inherently more reactive than benzene (B151609) towards electrophilic substitution and addition reactions. msu.edulibretexts.org The reactivity of the naphthalene core in Pyrrolidine (B122466), 1-(4-nitro-1-naphthalenyl)- is modulated by the combined influence of the activating pyrrolidino group at the C1 position and the deactivating nitro group at the C4 position.

In electrophilic aromatic substitution (EAS), the outcome is determined by the directing effects of the existing substituents. The pyrrolidino group, analogous to an amino or alkoxy group, is a powerful activating, ortho-, para-directing group. libretexts.org The nitro group is a strong deactivating, meta-directing group. libretexts.org

In this molecule, both substituents are on the same ring. The pyrrolidino group at C1 strongly activates the ring it is on, particularly at the C2 (ortho) and C8 (peri) positions. However, the nitro group at C4 strongly deactivates this same ring. The net effect is that electrophilic attack on the substituted ring is significantly disfavored.

Consequently, electrophilic substitution will occur preferentially on the unsubstituted ring (positions C5, C6, C7, C8). The directing influence for this reaction comes from the powerful activating pyrrolidino group on the other ring. An activating substituent at the C1 position of naphthalene directs incoming electrophiles primarily to the C4 position (which is blocked) and the C5 position. researchgate.net Therefore, the major product of electrophilic aromatic substitution, such as nitration or halogenation, is expected to be at the C5 position, with potential for some substitution at the C7 position.

The presence of a strong electron-withdrawing group, such as a nitro group, ortho or para to a leaving group (like a halogen) dramatically increases the rate of nucleophilic aromatic substitution (SNAr). libretexts.orgyoutube.com This reaction is central to the synthesis of Pyrrolidine, 1-(4-nitro-1-naphthalenyl)- itself, which is typically formed by the reaction of a 1-halo-4-nitronaphthalene (e.g., 1-fluoro- or 1-bromo-4-nitronaphthalene) with pyrrolidine.

The mechanism proceeds via a two-step addition-elimination pathway. libretexts.org

Addition: The nucleophile (pyrrolidine) attacks the carbon atom bearing the leaving group (C1), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the para-nitro group, which provides significant stabilization. libretexts.orgyoutube.com

Elimination: The leaving group (halide ion) is expelled, and the aromaticity of the naphthalene ring is restored, yielding the final product. youtube.com

The rate-determining step is typically the formation of the Meisenheimer complex, as this involves the temporary loss of aromaticity. youtube.com The ability of the nitro group to stabilize this intermediate is the key reason for its powerful activating effect in SNAr reactions. libretexts.org

| Substrate | Nucleophile | Conditions | Product | Reference |

|---|---|---|---|---|

| 1-Chloro-2,4-dinitrobenzene | Dimethylamine | Ethanol, room temp. | 1-(Dimethylamino)-2,4-dinitrobenzene | libretexts.org |

| 1-Halo-4-nitronaphthalene | Pyrrolidine | Organic solvent (e.g., DMSO) | Pyrrolidine, 1-(4-nitro-1-naphthalenyl)- | rsc.org |

The naphthalene ring system can be reduced by catalytic hydrogenation. This reaction typically proceeds in a stepwise manner, allowing for the selective formation of partially hydrogenated products. msu.edu

The first step is the reduction of one of the rings to yield a tetralin derivative. nih.govacs.org Further hydrogenation under more forcing conditions reduces the second ring to give a decalin derivative. acs.org In the case of Pyrrolidine, 1-(4-nitro-1-naphthalenyl)-, the ring bearing the substituents is electronically different from the unsubstituted ring. Hydrogenation is likely to occur on the unsubstituted ring first, yielding 1-(4-nitro-5,6,7,8-tetrahydro-1-naphthalenyl)pyrrolidine. This selectivity is common in the reduction of substituted naphthalenes. msu.edu

A variety of catalysts can be used, with palladium, platinum, and nickel-based catalysts being common. acs.orgmdpi.com The choice of catalyst and reaction conditions (temperature, pressure) can be tuned to favor the formation of the tetralin derivative over the fully saturated decalin. nih.govmdpi.com It is important to note that these conditions would also reduce the nitro group to an amine.

| Catalyst | Conditions | Intermediate Product | Final Product | Reference |

|---|---|---|---|---|

| Pd/Al₂O₃ | H₂ pressure, elevated temp. | Tetralin | Decalin | acs.org |

| NiMo/Al₂O₃ | H₂ pressure, elevated temp. | Tetralin | Decalin | acs.org |

| Ni/Al₂O₃ | H₂ pressure, ~300 °C | Tetralin | Decalin | mdpi.com |

Reactivity at the Pyrrolidine Nitrogen

The nitrogen atom of the pyrrolidine ring is a primary center for chemical reactivity. As a cyclic secondary amine derivative, its lone pair of electrons is available for reactions with electrophiles, defining its basicity and nucleophilicity.

The nitrogen atom in the pyrrolidine ring possesses a lone pair of electrons, rendering it basic and capable of accepting a proton (H⁺). The basicity of this nitrogen is a fundamental property influencing its reactivity and interaction with acidic species. Pyrrolidine itself is a typical secondary amine with a pKa of 11.27 for its conjugate acid. wikipedia.org However, in Pyrrolidine, 1-(4-nitro-1-naphthalenyl)-, the basicity is expected to be considerably lower.

This reduction in basicity is due to the electronic influence of the 4-nitro-1-naphthalenyl substituent. The powerful electron-withdrawing nature of the nitro group (-NO₂) and the aromatic system delocalizes the nitrogen's lone pair towards the naphthalene ring. This inductive and resonance effect decreases the electron density on the nitrogen atom, making the lone pair less available for protonation. Consequently, the conjugate acid of Pyrrolidine, 1-(4-nitro-1-naphthalenyl)- is more acidic (has a lower pKa) than that of an N-alkylpyrrolidine.

Table 1: Comparative Basicity of Selected Pyrrolidine Derivatives

| Compound | N-Substituent | Electronic Effect of Substituent | Expected Basicity Trend |

|---|---|---|---|

| Pyrrolidine | -H | Neutral (Reference) | High |

| N-Methylpyrrolidine | -CH₃ | Electron-Donating | Higher than Pyrrolidine |

| Pyrrolidine, 1-(4-nitro-1-naphthalenyl)- | 4-nitro-1-naphthalenyl | Strongly Electron-Withdrawing | Significantly Lower than Pyrrolidine |

This table is illustrative, based on established principles of electronic effects on amine basicity.

The nucleophilic character of the pyrrolidine nitrogen allows it to participate in various derivatization reactions, including N-alkylation and N-acylation. These reactions involve the formation of a new bond between the nitrogen and a carbon atom of an electrophilic reagent.

N-Alkylation involves the reaction with alkyl halides or other alkylating agents. The reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism, where the nitrogen lone pair attacks the electrophilic carbon of the alkylating agent, displacing a leaving group. This results in the formation of a quaternary ammonium salt. The reactivity in N-alkylation is, similar to basicity, diminished by the electron-withdrawing nitronaphthalene group which reduces the nucleophilicity of the nitrogen.

N-Acylation is the reaction with acylating agents such as acyl chlorides or anhydrides. This reaction is fundamental for the synthesis of amides. The mechanism involves nucleophilic acyl substitution. The pyrrolidine nitrogen attacks the carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate, which then collapses to form the N-acylated product and a leaving group. While the nucleophilicity is reduced, acylation is generally feasible, though it may require more forcing conditions compared to the acylation of simple dialkylamines. researchgate.net

Other derivatizations at the nitrogen center could include reactions with other types of electrophiles, such as sulfonyl chlorides to form sulfonamides, or reactions to form N-oxides upon treatment with appropriate oxidizing agents.

Photochemical Reactivity of Pyrrolidine, 1-(4-nitro-1-naphthalenyl)-

The structure of Pyrrolidine, 1-(4-nitro-1-naphthalenyl)-, containing a chromophore (nitronaphthalene) linked to a moiety with a lone pair of electrons (pyrrolidine nitrogen), is a classic motif for significant photochemical activity, particularly photoinduced electron transfer (PET).

Photoinduced electron transfer is a key process for molecules that contain both an electron donor and an electron acceptor unit linked together. In Pyrrolidine, 1-(4-nitro-1-naphthalenyl)-, the pyrrolidine ring acts as the electron donor, while the nitronaphthalene moiety serves as the photoexcitable electron acceptor.

The process is initiated by the absorption of light by the nitronaphthalene chromophore, promoting it to an electronically excited state. In this excited state, the nitronaphthalene unit is a much stronger electron acceptor than in its ground state. This facilitates the transfer of an electron from the lone pair of the nearby pyrrolidine nitrogen to the excited nitronaphthalene system. nih.gov

This transfer results in a charge-separated state, with a radical cation localized on the pyrrolidine moiety and a radical anion on the nitronaphthalene moiety. researchgate.net The efficiency of PET is highly dependent on the distance and orientation between the donor and acceptor, as well as the solvent polarity. Such PET processes are known to cause quenching of the fluorescence of the chromophore. nih.gov The formation of this charge-separated species can initiate subsequent chemical reactions or decay back to the ground state through charge recombination.

Table 2: Components for Photoinduced Electron Transfer in Pyrrolidine, 1-(4-nitro-1-naphthalenyl)-

| Component | Role | Description |

|---|---|---|

| 4-Nitro-1-naphthalenyl group | Chromophore / Electron Acceptor | Absorbs light energy (photon) to reach an excited state, becoming a potent oxidant. |

| Pyrrolidine Nitrogen | Electron Donor | The lone pair of electrons on the nitrogen is transferred to the excited acceptor. |

Upon photoexcitation, nitroaromatic compounds can undergo various isomerization and rearrangement reactions. While specific studies on Pyrrolidine, 1-(4-nitro-1-naphthalenyl)- are not documented, related nitroarenes are known to undergo photochemical transformations. nih.gov For instance, the nitro group itself can rearrange to a nitrite (B80452) group, which can lead to further reactions. However, the dominant photochemical process in a molecule designed with a linked electron donor is often PET, which can quench the excited states responsible for these slower rearrangements.